molecular formula C14H15BrN6O B14929745 6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14929745
M. Wt: 363.21 g/mol
InChI Key: OHMXZSSNPGBHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the bromine substituent or the pyrazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .

Properties

Molecular Formula

C14H15BrN6O

Molecular Weight

363.21 g/mol

IUPAC Name

6-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H15BrN6O/c1-8(11-7-20(3)18-9(11)2)17-14(22)12-4-13-16-5-10(15)6-21(13)19-12/h4-8H,1-3H3,(H,17,22)

InChI Key

OHMXZSSNPGBHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.